molecular formula C15H16N2O3S B2780759 N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899956-22-0

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2780759
CAS No.: 899956-22-0
M. Wt: 304.36
InChI Key: FSCSNBGATFXHCX-UHFFFAOYSA-N
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Description

N1-(2-Methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a high-purity oxalamide-based research chemical with the CAS Registry Number 899956-22-0 . Its molecular formula is C15H16N2O3S, and it has a molecular weight of 304.37 g/mol . This compound is an important synthetic building block in medicinal chemistry and organic synthesis, particularly for researchers developing novel therapeutic agents. As part of the class of thiophene derivatives, this compound is of significant interest for its potential biological activities. Thiophene derivatives are widely investigated for a range of applications, including antimicrobial and anticancer properties . The mechanism of action for such compounds often involves the interaction of the thiophene ring with specific enzymes and receptors, which can modulate key cellular pathways . Researchers can utilize this molecule as a core scaffold or intermediate to design and synthesize more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSNBGATFXHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions.

    Introduction of the methoxy-5-methylphenyl group: This step involves the reaction of the oxalamide intermediate with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine.

    Attachment of the thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine, again in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-methoxy-5-methylphenyl)-N2-(phenylmethyl)oxalamide

Uniqueness

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring, which can impart distinct electronic and steric properties

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

Synthesis

The compound can be synthesized through a multi-step organic reaction, typically involving the condensation of 2-methoxy-5-methylphenylamine with thiophen-2-ylmethyl isocyanate. The reaction generally occurs in the presence of solvents like dichloromethane under reflux conditions, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The oxalamide moiety facilitates hydrogen bonding with target proteins, which can lead to inhibition or activation of various biological functions. This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to inflammation and cancer .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis
HeLa (Cervical Cancer)12.7Inhibition of cell proliferation
A549 (Lung Cancer)18.4Modulation of apoptotic pathways

Case Studies

  • Study on MCF-7 Cells : A study assessed the impact of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations above 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death .
  • In Vivo Studies : Animal models have also been used to evaluate the therapeutic efficacy of this compound. In a xenograft model using mice implanted with human breast cancer cells, treatment with the compound resulted in a notable reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of intermediates (e.g., 2-methoxy-5-methylaniline and thiophen-2-ylmethylamine).
  • Step 2 : Coupling via oxalamide bond formation using ethyl oxalyl chloride or similar reagents under controlled conditions (0–5°C, inert atmosphere) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Parameters : Temperature control during coupling and solvent selection to minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and oxalamide NH signals (δ 8.3–10.7 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
  • Thiophene Optimization : Introduce substituents (e.g., methyl or halogens) on the thiophene ring to modulate lipophilicity and target binding, as demonstrated in antiviral oxalamides .
  • Data-Driven Design : Use comparative tables (see Table 1) to correlate substituents with bioactivity trends from analogous compounds .

Table 1 : Bioactivity Trends in Oxalamide Analogs

Substituent on Phenyl RingThiophene ModificationObserved Activity (IC50)Reference
-OCH3 (Parent)Unmodified10 µM (Anticancer)
-CF35-Methylthiophene2.5 µM (Anticancer)
-Cl3-Bromothiophene1.8 µM (Antiviral)

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., cell viability vs. target enzyme inhibition) to confirm activity. For example, discrepancies in anticancer activity may arise from off-target effects in cell-based vs. biochemical assays .
  • Physicochemical Profiling : Measure solubility and stability (e.g., pH-dependent degradation) to identify confounding factors in bioactivity studies .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to cell line/pH) .

Q. What computational strategies are effective for predicting binding modes and metabolic pathways?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like HIV-1 gp120 (for antiviral activity) or kinases (anticancer), leveraging crystal structures of related oxalamides .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with oxalamide carbonyls) .
  • ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., thiophene oxidation) to guide synthetic modifications .

Methodological Challenges & Solutions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., amine coupling) .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Q. What strategies ensure stability during in vitro/in vivo studies?

  • Methodological Answer :
  • pH Stability Testing : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile groups (e.g., oxalamide hydrolysis under acidic conditions) .
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and prevent aggregation .
  • Metabolite Identification : LC-HRMS to track degradation products (e.g., thiophene sulfoxides) in plasma .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in biological assays?

  • Methodological Answer :
  • Standardized Cell Lines : Use authenticated lines (e.g., NCI-60 for anticancer screening) with matched controls .
  • Dose-Response Curves : Report IC50 values with Hill slopes (n ≥ 3 replicates) to quantify assay robustness .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

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